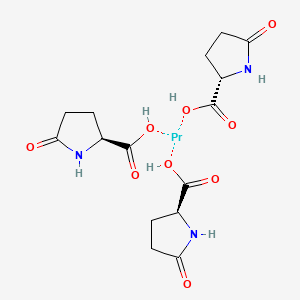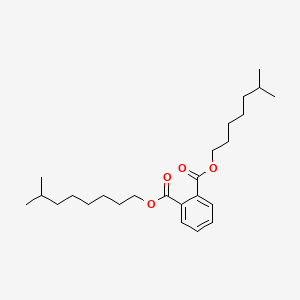
Disodium 1-icosyl 2-sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 1-icosyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C24H44Na2O7S. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its long hydrocarbon chain and sulfonate group, which contribute to its amphiphilic nature, making it effective in reducing surface tension in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-icosyl 2-sulphonatosuccinate typically involves the esterification of butanedioic acid with icosanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Conducted in the presence of an acid catalyst such as sulfuric acid at elevated temperatures.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid.
Neutralization: Achieved by adding sodium hydroxide to the sulfonated product to form the disodium salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 1-icosyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized under strong oxidative conditions.
Reduction: The sulfonate group can be reduced to a sulfonic acid under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfonic acids.
Substitution: Formation of sulfonate esters or amides
Aplicaciones Científicas De Investigación
Disodium 1-icosyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes
Mecanismo De Acción
The mechanism of action of disodium 1-icosyl 2-sulphonatosuccinate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The sulfonate group interacts with water molecules, while the hydrocarbon chain interacts with hydrophobic substances, facilitating their solubilization .
Comparación Con Compuestos Similares
Disodium 1-icosyl 2-sulphonatosuccinate can be compared with other sulfonated surfactants such as:
- Disodium 1-hexadecyl 2-sulphonatosuccinate
- Disodium 1-octadecyl 2-sulphonatosuccinate
- Disodium 1-dodecyl 2-sulphonatosuccinate
Uniqueness
The uniqueness of this compound lies in its longer hydrocarbon chain, which provides enhanced hydrophobic interactions and better surfactant properties compared to shorter-chain analogs .
Propiedades
Número CAS |
85455-64-7 |
|---|---|
Fórmula molecular |
C24H44Na2O7S |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
disodium;4-icosoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C24H46O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-24(27)22(21-23(25)26)32(28,29)30;;/h22H,2-21H2,1H3,(H,25,26)(H,28,29,30);;/q;2*+1/p-2 |
Clave InChI |
SFQDCIUQEFAJAY-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


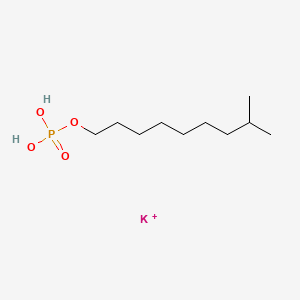
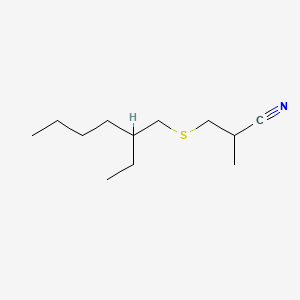
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)
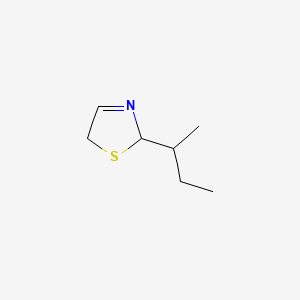

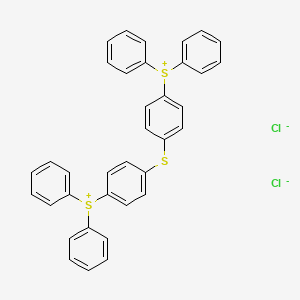
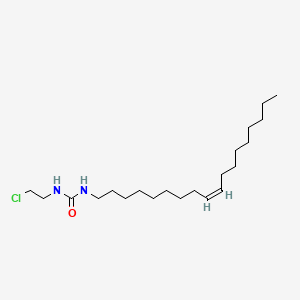
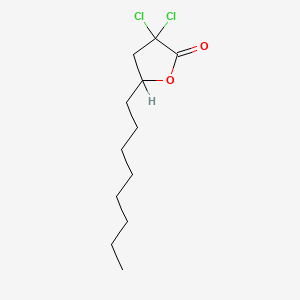
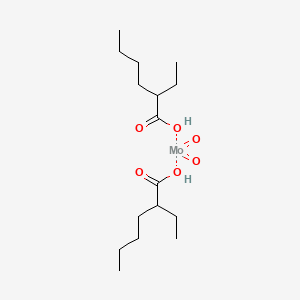
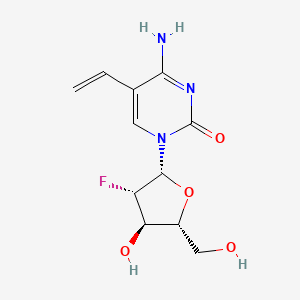
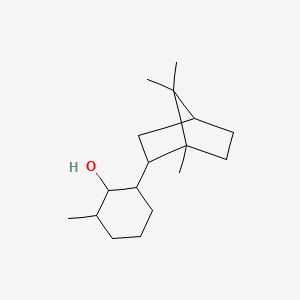
![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
